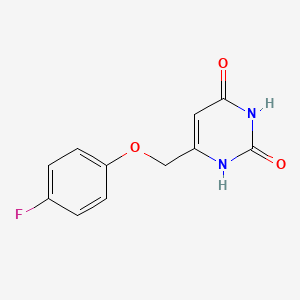

6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-[(4-fluorophenoxy)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-7-1-3-9(4-2-7)17-6-8-5-10(15)14-11(16)13-8/h1-5H,6H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYRGQDENJRSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=O)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Pyrimidine-2,4-diones

The pyrimidine-2,4-dione core is commonly synthesized through cyclization reactions involving β-ketoesters and urea or thiourea derivatives. This approach is well-documented and forms the basis for many uracil analogues:

β-Ketoester Cyclization : β-Ketoesters are prepared via Blaise reactions or alternative esterification methods. These β-ketoesters undergo cyclization with thiourea to form pyrimidine-2,4-diones after conversion of thiocarbonyl groups to carbonyls.

Multicomponent Reactions : Some syntheses employ multicomponent condensation reactions involving formaldehyde, uracil analogs, and amines under acidic or basic catalysis to form pyrimidine derivatives.

Comparative Analysis of Preparation Methods

Detailed Research Findings

The alkylation of bissilylated pyrimidine-2,4-dione with chloromethyl alkyl ethers is highly regioselective and provides a reliable route to N-1 ether-linked derivatives such as 6-((4-fluorophenoxy)methyl)pyrimidine-2,4-dione.

β-Ketoesters used in these syntheses can be prepared via Blaise reactions or alternative esterification routes, with some methods employing cost-effective carboxylic acids and diethyl methylmalonate as starting materials.

Suzuki coupling reactions enable the introduction of various aryl groups at the 6-position after bromination, expanding the chemical diversity for structure-activity relationship (SAR) studies.

Pd-catalyzed multicomponent carbonylation reactions represent a modern synthetic approach, producing pyrimidine-2,4-dione derivatives in good yields and high purity, though their application to 6-((4-fluorophenoxy)methyl)pyrimidine-2,4-dione specifically requires adaptation.

Chemical Reactions Analysis

Types of Reactions: 6-((4-Fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.

Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-((4-Fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrimidine-2,4-dione derivatives vary primarily in substituent groups at the 6-position. Key structural classes include:

- Oxygen vs. However, sulfur-containing compounds like 12h demonstrate anti-HIV activity, suggesting that linker chemistry critically impacts target selectivity .

- Fluorinated vs. Non-Fluorinated Substituents: Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets in enzymes (e.g., herbicidal PPO in ). The trifluoromethyl group in ’s compound increases herbicidal potency, while the target’s fluorophenoxy group may balance electronic and steric effects for similar applications .

Physicochemical Properties

- Electronic Properties: Pyrido-pyrimidines in exhibit HOMO-LUMO gaps of 3.9–4.1 eV, indicating moderate reactivity. The target’s fluorophenoxy group may lower HOMO energy, enhancing electrophilic character .

Biological Activity

6-((4-fluorophenoxy)methyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with fluorinated phenolic compounds. The synthesis can be performed using various methods including multi-component reactions and palladium-catalyzed processes which enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity against various pathogens. For instance, derivatives similar to 6-((4-fluorophenoxy)methyl)pyrimidine showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Mechanism of Action : The antimicrobial effects are believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines.

- Cytotoxicity : In vitro studies revealed that this compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). IC50 values ranged significantly across studies, with some compounds showing IC50 values as low as 5.9 μM in A549 cells .

- Apoptosis Induction : The compound was found to induce apoptosis in a dose-dependent manner. Flow cytometry analysis indicated increased early and late apoptotic cell populations when treated with higher concentrations of the compound .

Structure-Activity Relationship (SAR)

The biological activity of 6-((4-fluorophenoxy)methyl)pyrimidine is influenced by its structural components:

| Structure Feature | Impact on Activity |

|---|---|

| Fluorinated Phenyl Group | Enhances lipophilicity and cellular uptake |

| Pyrimidine Core | Essential for biological activity |

| Substituents on Aromatic Ring | Modulate interaction with biological targets |

Key Findings :

- The presence of electron-withdrawing groups (like fluorine) on the phenyl ring generally increases potency.

- Substitutions at para positions on the aromatic ring were more effective than meta positions.

Case Studies

Several case studies have reported favorable outcomes using derivatives of pyrimidine compounds in preclinical settings:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited significant antibacterial activity against resistant strains of bacteria .

- Anticancer Studies : Research indicated that compounds similar to 6-((4-fluorophenoxy)methyl)pyrimidine showed promising results in reducing tumor size in xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.